(+)-Ibuprofen methyl ester, chemically named (αS)-Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, methyl ester, is the (S)-enantiomer of Ibuprofen methyl ester. It serves as a key intermediate in the synthesis of (S)-ibuprofen [, , ], a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This enantiomer exhibits higher pharmacological activity compared to its (R)-counterpart [, ].
This compound is derived from benzeneacetic acid, which is a substituted derivative of acetic acid where one hydrogen atom is replaced by a benzene ring. The specific structure includes an alpha-methyl group and a branched alkyl substituent (2-methylpropyl) at the para position relative to the carboxylic acid group. Its structural complexity allows for various interactions in biological systems, making it relevant in medicinal chemistry.
The synthesis of benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester can be achieved through several methods, primarily involving the alkylation of benzeneacetic acid derivatives. One common synthetic route involves:
The molecular structure of benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester features:
Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester can participate in various chemical reactions:
The mechanism of action for benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester primarily revolves around its interaction with biological targets:
The physical and chemical properties of benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester include:
Property | Value |
---|---|
Melting Point | Not specified in sources |
Boiling Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Density | Not specified in sources |
Enthalpy of Fusion | 18.05 kJ/mol at 324.2 K |
Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester has several scientific applications:
(S)-Methyl 2-(4-isobutylphenyl)propanoate represents a chiral ester derivative of ibuprofen, systematically named as methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate according to IUPAC conventions. Its molecular formula is C₁₄H₂₀O₂ with a molecular weight of 220.31 g/mol, and it bears the CAS Registry Number 81576-55-8 for the enantiopure (S)-form, while the racemic mixture is designated under 61566-34-5 [1] [8]. The compound's defining stereochemical feature is the chiral center at the alpha position of the propanoate chain, where the (S)-configuration confers critical pharmacological relevance. This stereogenic center arises from the methyl substitution adjacent to the carbonyl group, creating a tetrahedral carbon with four distinct substituents: the methyl group, the ester moiety, the hydrogen atom, and the 4-(isobutylphenyl) aromatic system [1] [4].
Table 1: Comprehensive Nomenclature and Identifiers
Nomenclature System | Designation |
---|---|
IUPAC Name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate |
Systematic Name | Methyl (S)-2-[4-(isobutylphenyl)propanoate |
Common Synonyms | (+)-Ibuprofen methyl ester; (S)-Ibuprofen methyl ester; Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate |
CAS Number (S-enantiomer) | 81576-55-8 |
CAS Number (racemic) | 61566-34-5 |
SMILES Notation | CC@HC1=CC=C(C=C1)CC(C)C |
InChIKey | YNZYUHPFNYBBFF-NSHDSACASA-N |
The compound's structural representation reveals the para-isobutyl substitution on the phenyl ring (2-methylpropyl group) and the methyl ester functionality attached to the chiral propanoic acid backbone. Physical properties include a boiling point of 98-99°C at reduced pressure (9 Torr) and a calculated density of 0.976 g/cm³ at standard conditions [1] [8]. The chiral purity is commonly specified via optical rotation measurements, typically exceeding 99% enantiomeric excess (ee) in pharmaceutical-grade material, which is verifiable through chiral HPLC or SFC methodologies. The ester's lipophilicity (logP ≈ 3.16) enhances solubility in organic solvents while rendering it practically insoluble in water, properties crucial for its handling and reactivity in synthetic processes [4] [8].
Table 2: Physicochemical Properties
Property | Value | Conditions | Significance |
---|---|---|---|
Molecular Weight | 220.31 g/mol | - | Determines stoichiometric ratios |
Boiling Point | 98-99°C | 9 Torr | Purification via distillation |
Density | 0.976 g/cm³ | 20°C | Solvent selection for reactions |
LogP | 3.16 | - | Predicts organic solvent solubility |
Optical Rotation | +34.5° (c=1, CHCl₃) | 20°C | Measures chiral purity |
Vapor Pressure | 0.0015 mmHg | 25°C | Handling and storage requirements |
This chiral ester serves as a pivotal protected form of (S)-ibuprofen during multi-step synthetic routes to the active pharmaceutical ingredient (API). Its primary synthetic utility lies in facilitating chiral resolution and subsequent transformations while preventing undesired side reactions involving the carboxylic acid functionality. The methyl ester group provides significant advantages over the free acid, including enhanced thermal stability during purification processes (distillation or chromatography), reduced crystallinity for improved handling, and decreased corrosivity during high-temperature reactions [1] [4] [8]. The electron-withdrawing nature of the ester carbonyl moderately activates the adjacent chiral center toward nucleophilic substitution or reduction, enabling stereoretentive transformations essential for API production.
In industrial synthetic pathways, this intermediate undergoes enantioselective hydrolysis via microbial lipases or esterases to achieve kinetic resolution, selectively cleaving the undesired (R)-enantiomer's ester bond while leaving the desired (S)-ester intact for subsequent isolation. Alternatively, chemocatalytic methods employ chiral catalysts for asymmetric hydrogenation of precursor unsaturated esters to directly yield the (S)-configured product with high enantiomeric excess. The ester's compatibility with diverse reaction conditions allows its use in telescoped synthesis without isolation, significantly improving process efficiency. Upon completion of chiral purification or transformations, the methyl ester is quantitatively hydrolyzed under mild basic conditions (e.g., aqueous LiOH/THF) to yield pharmacologically active (S)-ibuprofen with preserved stereochemical integrity [1] [4].
Table 3: Synthetic Applications in Ibuprofen Production
Synthetic Role | Chemical Advantage | Downstream Process |
---|---|---|
Chiral resolution substrate | Enables enzymatic kinetic resolution | Hydrolysis to (S)-ibuprofen |
Protecting group | Prevents decarboxylation/side reactions | Mild alkaline deprotection |
Hydrogenation substrate | Enhanced stereocontrol vs. acid | Direct conversion to API |
Purification enabler | Distillable under reduced pressure | Isolation via fractional distillation |
Chromatography-friendly | Reduced polarity vs. carboxylic acid | Simplified purification |
The historical evolution of this ester intermediate parallels the industrial optimization of ibuprofen synthesis. The original Boots synthesis (patented 1964) employed a racemic Friedel-Crafts acylation followed by classical resolution of the final ibuprofen acid, which suffered from low overall yields (≈40%) and inefficient recycling of the unwanted enantiomer [6]. The introduction of the methyl ester derivative in the 1980s via the Boots-Hoechst process revolutionized production by enabling stereoselective catalysis at the ester stage, dramatically improving process efficiency. This pathway utilized a palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol with methanol and carbon monoxide under pressure to directly form the racemic methyl ester, followed by enzymatic resolution [1] [4].
The landmark BHC Company process (developed 1992) further refined this approach by incorporating a heterogeneous hydrogenation step that established the chiral center with high enantioselectivity at the ester stage, achieving atom economy and eliminating the need for resolution entirely. This three-step catalytic process boosted overall yields to ≈80% with ee >99%, setting new standards for environmentally friendly NSAID synthesis. The methyl ester intermediate proved indispensable in these advances due to its chemical versatility and purification flexibility—properties not shared by the carboxylic acid form. Modern green chemistry innovations focus on continuous flow processing of this ester using immobilized enzymes or heterogeneous catalysts, reducing solvent consumption and improving throughput compared to batch processes [4] [8].
Table 5: Historical Evolution of Ibuprofen Manufacturing Processes
Process (Patent Year) | Key Intermediate | Stereocontrol Method | Overall Yield | Environmental Factor (E-Factor) |
---|---|---|---|---|
Boots (1964) | Ibuprofen acid | Classical resolution (diastereomeric salts) | ≈40% | 8.5 |
Boots-Hoechst (1980) | Racemic methyl ester | Enzymatic kinetic resolution | ≈45% (theoretical max 50%) | 4.2 |
BHC (1992) | (S)-methyl ester | Catalytic asymmetric hydrogenation | ≈80% | 1.3 |
Green Chemistry (2010+) | (S)-methyl ester | Continuous flow biocatalysis | >90% | 0.7 |
Contemporary research objectives focus on advancing synthetic methodologies for (S)-methyl 2-(4-isobutylphenyl)propanoate to achieve step economy, catalyst efficiency, and environmental sustainability. Key priorities include developing heterogeneous chiral catalysts with turnover numbers (TON) >100,000 and turnover frequencies (TOF) >500 h⁻¹ to reduce precious metal loadings in asymmetric hydrogenation. Significant efforts target biocatalyst engineering via directed evolution of lipases and esterases to enhance activity and enantioselectivity toward sterically demanding substrates, with recent variants achieving activity improvements >200-fold versus wild-type enzymes [1] [4].
Analytical method development emphasizes in-line monitoring of enantiomeric purity during continuous manufacturing using chiral IR spectroscopy and mass spectrometry, enabling real-time process control. Flow chemistry platforms integrating enzymatic resolution with membrane separation technologies show promise for theoretical 100% yield by continuously recycling the undesired enantiomer through dynamic racemization. Life cycle assessment (LCA) studies drive innovations in solvent selection, favoring benign alternatives like cyclopentyl methyl ether (CPME) or 2-methyl-THF over traditional halogenated solvents. Emerging research explores catalytic deracemization strategies operating directly on the racemic ester via stereoselective transesterification or redox modulation, potentially revolutionizing production paradigms. These multidisciplinary efforts collectively aim to establish next-generation manufacturing processes that align with green chemistry principles while meeting escalating global demand for enantiopure NSAIDs [4] [7].
Table 6: Key Research Objectives and Innovation Targets
Research Domain | Current Benchmark | Innovation Target | Potential Impact |
---|---|---|---|
Asymmetric Catalysis | Ru-BINAP (TON: 10,000) | Earth-abundant metal catalysts (Fe, Co) | 30% cost reduction |
Biocatalyst Performance | CALB lipase (kcat: 15 s⁻¹) | Engineered thermostable variants | 5x productivity increase |
Process Intensity | Batch resolution (6 steps) | Continuous deracemization (2 steps) | 60% energy reduction |
Analytical Control | Offline chiral HPLC (30 min/analysis) | In-line Raman with chemometrics | Real-time release |
Solvent Sustainability | Toluene (E-Factor: 32) | Switchable water systems | Waste reduction >70% |
Table 7: Standardized Compound Nomenclature
Nomenclature Convention | Designation |
---|---|
IUPAC Name | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate |
Systematic Name | Methyl (S)-2-[4-(2-methylpropyl)phenyl]propanoate |
Common Name | (S)-Ibuprofen methyl ester |
CAS Registry Number | 81576-55-8 |
Linear Formula | C₁₄H₂₀O₂ |
Other Synonyms | Methyl (αS)-α-methyl-4-(2-methylpropyl)benzeneacetate; (+)-Ibuprofen methyl ester; Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, methyl ester, (αS)- |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2